molecular formula C11H9NO2 B12959321 (Z)-Benzyl 3-cyanoacrylate

(Z)-Benzyl 3-cyanoacrylate

Cat. No.: B12959321
M. Wt: 187.19 g/mol
InChI Key: ISTMDTFQYFVMHN-DAXSKMNVSA-N
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Description

(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, which are known for their strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, industry, and household applications. The compound this compound is particularly notable for its unique chemical structure, which includes a benzyl group and a cyano group attached to an acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Benzyl 3-cyanoacrylate typically involves the reaction of benzyl alcohol with cyanoacrylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent premature polymerization. Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:

    Polymerization: Initiated by anionic species, leading to the formation of long polymer chains.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form benzyl alcohol and cyanoacrylic acid.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Anionic Polymerization: Initiated by bases such as sodium hydroxide or amines.

    Hydrolysis: Catalyzed by acids or bases in aqueous conditions.

    Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.

Major Products

    Polymerization: Produces polycyanoacrylate.

    Hydrolysis: Yields benzyl alcohol and cyanoacrylic acid.

    Addition Reactions: Forms various adducts depending on the nucleophile used.

Scientific Research Applications

(Z)-Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Employed in the immobilization of biological tissues and cells.

    Medicine: Utilized as a tissue adhesive in surgical procedures.

    Industry: Applied in the manufacturing of high-strength adhesives and sealants.

Mechanism of Action

The primary mechanism of action for (Z)-Benzyl 3-cyanoacrylate involves its rapid polymerization upon contact with moisture. This polymerization is initiated by the presence of anionic species, leading to the formation of strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of a robust polymer network.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate:

    Butyl cyanoacrylate: Used in medical applications for wound closure.

    Octyl cyanoacrylate: Known for its flexibility and used in medical adhesives.

Uniqueness

(Z)-Benzyl 3-cyanoacrylate is unique due to its benzyl group, which imparts specific adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for specialized applications in both medical and industrial fields.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

benzyl (Z)-3-cyanoprop-2-enoate

InChI

InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4-

InChI Key

ISTMDTFQYFVMHN-DAXSKMNVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC#N

Origin of Product

United States

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